molecular formula C18H21NO B5097049 3-(1-Adamantyl)-1-pyridin-3-ylprop-2-yn-1-ol

3-(1-Adamantyl)-1-pyridin-3-ylprop-2-yn-1-ol

Cat. No.: B5097049
M. Wt: 267.4 g/mol
InChI Key: FZCFAQJKGPHJHL-UHFFFAOYSA-N
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Description

3-(1-Adamantyl)-1-pyridin-3-ylprop-2-yn-1-ol is an organic compound that features a unique structure combining an adamantyl group, a pyridine ring, and a propynyl alcohol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-Adamantyl)-1-pyridin-3-ylprop-2-yn-1-ol typically involves multiple steps, starting from commercially available precursors. One common route includes the following steps:

    Formation of the Adamantyl Intermediate: The adamantyl group can be introduced through a Friedel-Crafts alkylation reaction using adamantane and an appropriate alkylating agent.

    Pyridine Ring Functionalization: The pyridine ring can be functionalized through various methods, such as halogenation followed by nucleophilic substitution.

    Alkyne Addition: The final step involves the addition of a propynyl alcohol group to the functionalized pyridine ring, often using a palladium-catalyzed coupling reaction.

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

3-(1-Adamantyl)-1-pyridin-3-ylprop-2-yn-1-ol can undergo various chemical reactions, including:

    Oxidation: The alcohol group can be oxidized to a ketone or carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The alkyne group can be reduced to an alkene or alkane using hydrogenation catalysts.

    Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions, depending on the substituents present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Hydrogen gas with palladium or platinum catalysts

    Substitution: Halogenating agents, nucleophiles like amines or thiols

Major Products

    Oxidation: Ketones, carboxylic acids

    Reduction: Alkenes, alkanes

    Substitution: Various substituted pyridine derivatives

Scientific Research Applications

3-(1-Adamantyl)-1-pyridin-3-ylprop-2-yn-1-ol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or antiviral properties.

    Medicine: Explored for its potential use in drug development, particularly for its unique structural features that may enhance drug delivery or efficacy.

    Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials, due to its rigid adamantyl structure.

Mechanism of Action

The mechanism of action of 3-(1-Adamantyl)-1-pyridin-3-ylprop-2-yn-1-ol depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The adamantyl group can enhance the compound’s ability to cross biological membranes, while the pyridine ring can participate in hydrogen bonding and other interactions with target molecules.

Comparison with Similar Compounds

Similar Compounds

    1-Adamantylamine: Contains an adamantyl group attached to an amine.

    1-Adamantylmethanol: Features an adamantyl group attached to a methanol moiety.

    2-(1-Adamantyl)pyridine: Combines an adamantyl group with a pyridine ring.

Uniqueness

3-(1-Adamantyl)-1-pyridin-3-ylprop-2-yn-1-ol is unique due to the presence of both an adamantyl group and a propynyl alcohol moiety attached to a pyridine ring. This combination of functional groups provides distinct chemical and physical properties, making it a versatile compound for various applications.

Properties

IUPAC Name

3-(1-adamantyl)-1-pyridin-3-ylprop-2-yn-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO/c20-17(16-2-1-5-19-12-16)3-4-18-9-13-6-14(10-18)8-15(7-13)11-18/h1-2,5,12-15,17,20H,6-11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZCFAQJKGPHJHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)C#CC(C4=CN=CC=C4)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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